

# Ceftolozane/Tazobactam vs. Meropenem: A Comparative Analysis Against Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane Sulfate |           |
| Cat. No.:            | B606592             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represent a critical public health threat, necessitating a robust evaluation of available and novel therapeutic agents. This guide provides a detailed, evidence-based comparison of ceftolozane/tazobactam and meropenem for the treatment of infections caused by CRE.

## **Executive Summary**

Ceftolozane/tazobactam, a combination of a novel cephalosporin and a well-established  $\beta$ -lactamase inhibitor, has demonstrated in vitro activity against certain CRE isolates, particularly those where resistance is not mediated by metallo- $\beta$ -lactamases (MBLs) or Klebsiella pneumoniae carbapenemases (KPCs). Meropenem, a carbapenem antibiotic, has historically been a cornerstone for treating serious Gram-negative infections, but its efficacy is compromised in the presence of carbapenemases. This guide synthesizes available in vitro and clinical data to provide a comprehensive comparison of these two agents against CRE.

## In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of ceftolozane/tazobactam and meropenem against CRE is highly dependent on the underlying resistance mechanisms. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.



Table 1: Comparative In Vitro Activity of Ceftolozane/Tazobactam and Meropenem against Carbapenem-Resistant Enterobacteriaceae (CRE)

| Organism/Resi<br>stance Profile                              | Antibiotic                 | MIC₅₀ (μg/mL) | MIC9ο (μg/mL) | Susceptibility (%) |
|--------------------------------------------------------------|----------------------------|---------------|---------------|--------------------|
| Carbapenem-<br>Resistant<br>Enterobacteriace<br>ae (Overall) | Ceftolozane/Tazo<br>bactam | >32           | >32           | 1.6                |
| Meropenem                                                    | -                          | -             | -             |                    |
| ESBL-producing<br>Enterobacterales                           | Ceftolozane/Tazo<br>bactam | 0.5           | >32           | -                  |
| Meropenem                                                    | ≤0.06                      | 0.12          | 92.6          |                    |
| KPC-producing K. pneumoniae                                  | Ceftolozane/Tazo<br>bactam | 32            | 256           | 0                  |
| Meropenem                                                    | -                          | -             | -             |                    |
| OXA-48-<br>producing K.<br>pneumoniae                        | Ceftolozane/Tazo<br>bactam | -             | -             | Resistant          |
| Meropenem                                                    | -                          | -             | -             |                    |
| NDM-1-<br>producing K.<br>pneumoniae                         | Ceftolozane/Tazo<br>bactam | >256          | >256          | 0                  |
| Meropenem                                                    | -                          | -             | -             |                    |

Note: Data is compiled from multiple sources and susceptibility breakpoints may vary. Dashes indicate data not available in the cited literature.

#### **Clinical Outcomes: A Review of the Evidence**



Direct, head-to-head clinical trial data comparing ceftolozane/tazobactam and meropenem specifically in a large cohort of patients with CRE infections is limited. However, data from studies in related patient populations provide valuable insights.

ASPECT-NP Trial: Nosocomial Pneumonia

The ASPECT-NP trial was a randomized, double-blind, non-inferiority trial comparing ceftolozane/tazobactam with meropenem for the treatment of ventilated hospital-acquired bacterial pneumonia (vHABP) and ventilator-associated bacterial pneumonia (vABP).[1] While not exclusively a CRE trial, this study provides the most robust head-to-head comparison in a critically ill population at high risk for CRE infections.

Table 2: Clinical Outcomes from the ASPECT-NP Trial (Intention-to-Treat Population)[1]

| Outcome                           | Ceftolozane/Tazoba<br>ctam (n=362) | Meropenem<br>(n=364) | Treatment<br>Difference (95% CI) |
|-----------------------------------|------------------------------------|----------------------|----------------------------------|
| 28-Day All-Cause<br>Mortality     | 24.0% (87/362)                     | 25.3% (92/364)       | -1.1% (-7.4 to 5.1)              |
| Clinical Cure at Test-<br>of-Cure | 54% (197/362)                      | 53% (194/364)        | 1.1% (-6.2 to 8.3)               |

The trial demonstrated non-inferiority of ceftolozane/tazobactam to meropenem for both 28-day all-cause mortality and clinical cure at the test-of-cure visit.[1]

Retrospective Study: ESBL-Producing Enterobacterales Bloodstream Infections

A single-center, retrospective study compared the effectiveness of ceftolozane/tazobactam versus meropenem for the treatment of bloodstream infections (BSIs) caused by extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales. While not CRE, ESBL-producers represent a significant population of multidrug-resistant organisms.

Table 3: Outcomes in Patients with ESBL-Producing Enterobacterales BSIs[2]



| Outcome               | Ceftolozane/Tazoba<br>ctam (n=41) | Meropenem (n=74) | p-value |
|-----------------------|-----------------------------------|------------------|---------|
| Clinical Cure         | 68.3%                             | 75.7%            | 0.511   |
| In-Hospital Mortality | 34.1%                             | 29.7%            | 0.677   |
| 30-Day Mortality      | 34.1%                             | 29.7%            | 0.677   |

In this study, there were no significant differences in clinical cure rates, in-hospital mortality, or 30-day mortality between the two treatment groups.[2]

# **Experimental Protocols**

In Vitro Susceptibility Testing: Broth Microdilution

The in vitro data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic. This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07.[3][4][5][6][7]

The general workflow for this experimental protocol is as follows:









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Comparison of ceftolozane/tazobactam and meropenem in treating bloodstream infections caused by extended-spectrum β-lactamase-producing Enterobacterales: a single-centre, retrospective, real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Broth microdilution susceptibility testing. [bio-protocol.org]
- To cite this document: BenchChem. [Ceftolozane/Tazobactam vs. Meropenem: A
   Comparative Analysis Against Carbapenem-Resistant Enterobacteriaceae]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606592#ceftolozane-sulfate-vs-meropenem-against-carbapenem-resistant-enterobacteriaceae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com